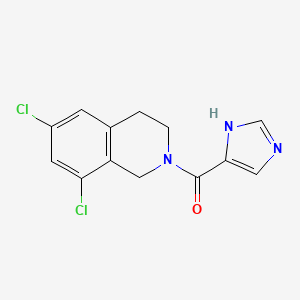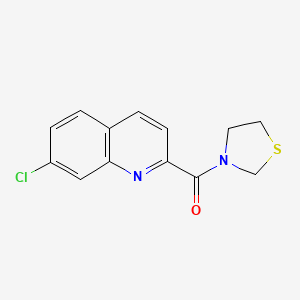
(7-Chloroquinolin-2-yl)-(1,3-thiazolidin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Chloroquinolin-2-yl)-(1,3-thiazolidin-3-yl)methanone is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases. This compound has shown promising results in scientific research, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in detail below.
Mechanism of Action
The exact mechanism of action of (7-Chloroquinolin-2-yl)-(1,3-thiazolidin-3-yl)methanone is not yet fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been shown to induce the expression of p53, a tumor suppressor protein, which plays a crucial role in the regulation of cell growth and apoptosis. It has also been reported to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and play a crucial role in tumor invasion and metastasis.
Advantages and Limitations for Lab Experiments
(7-Chloroquinolin-2-yl)-(1,3-thiazolidin-3-yl)methanone has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily determined using standard analytical techniques. It has also been reported to exhibit low toxicity, making it suitable for in vitro and in vivo studies. However, its solubility in water is limited, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of (7-Chloroquinolin-2-yl)-(1,3-thiazolidin-3-yl)methanone. One potential direction is to further investigate its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to elucidate its exact mechanism of action and to optimize its synthesis method for improved yields and purity.
In conclusion, this compound is a synthetic compound with potential applications in the treatment of various diseases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail. Further studies are needed to fully understand its therapeutic potential and to optimize its use in the treatment of various diseases.
Synthesis Methods
The synthesis of (7-Chloroquinolin-2-yl)-(1,3-thiazolidin-3-yl)methanone involves the reaction of 7-chloroquinoline-2-carbaldehyde with thiosemicarbazide in the presence of acetic acid and sodium acetate. The reaction mixture is then heated to form the desired compound. This method has been reported to yield a high purity and good yield of the desired compound.
Scientific Research Applications
(7-Chloroquinolin-2-yl)-(1,3-thiazolidin-3-yl)methanone has been extensively studied for its potential applications in the treatment of various diseases. It has been reported to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities. In addition, it has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Properties
IUPAC Name |
(7-chloroquinolin-2-yl)-(1,3-thiazolidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2OS/c14-10-3-1-9-2-4-11(15-12(9)7-10)13(17)16-5-6-18-8-16/h1-4,7H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQVWQOKITWZHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C(=O)C2=NC3=C(C=CC(=C3)Cl)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

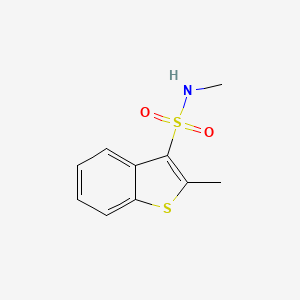
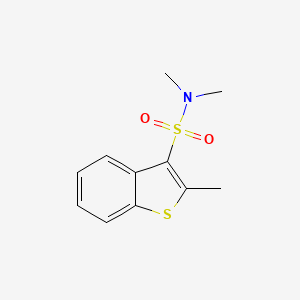

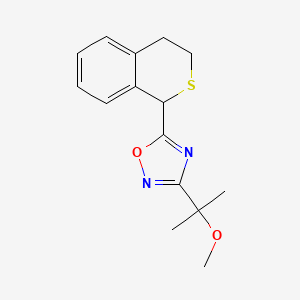
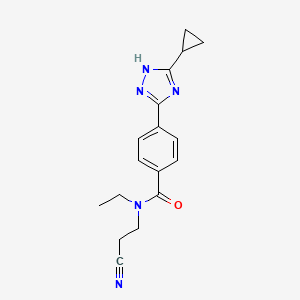



![Methyl 3-cyclopropyl-3-[(2,4-difluorobenzoyl)amino]propanoate](/img/structure/B7583576.png)

![1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-ol](/img/structure/B7583587.png)

